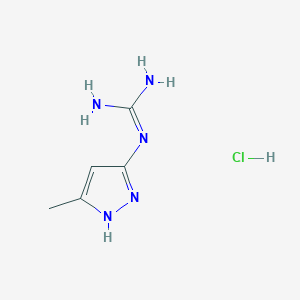![molecular formula C13H19ClFNO B2808338 4-[(2-Fluorophenyl)methyl]oxan-4-yl-methanamine hydrochloride CAS No. 1385696-57-0](/img/structure/B2808338.png)
4-[(2-Fluorophenyl)methyl]oxan-4-yl-methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[(2-Fluorophenyl)methyl]oxan-4-yl-methanamine hydrochloride” is a chemical compound with the CAS Number 1385696-57-0 . It has a molecular weight of 259.75 and a molecular formula of C13H19ClFNO .
Molecular Structure Analysis
The molecular structure of “4-[(2-Fluorophenyl)methyl]oxan-4-yl-methanamine hydrochloride” is defined by its molecular formula, C13H19ClFNO . This indicates that the molecule is composed of 13 carbon atoms, 19 hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, and one oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(2-Fluorophenyl)methyl]oxan-4-yl-methanamine hydrochloride” include a molecular weight of 259.75 and a molecular formula of C13H19ClFNO . Unfortunately, specific details such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Practical Synthesis of Related Compounds
A study by Qiu et al. (2009) describes a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials. This synthesis is relevant for understanding the production processes of compounds with similar structural features to "4-[(2-Fluorophenyl)methyl]oxan-4-yl-methanamine hydrochloride" (Qiu, Gu, Zhang, & Xu, 2009).
Fluorescent Chemosensors
Roy (2021) reviews the development of chemosensors based on 4-Methyl-2,6-diformylphenol (DFP) compounds for detecting various analytes, highlighting the high selectivity and sensitivity of these sensors. This research may provide insight into the use of "4-[(2-Fluorophenyl)methyl]oxan-4-yl-methanamine hydrochloride" in developing sensitive detection tools for chemical or biological applications (Roy, 2021).
Evaluation of Thiophene Analogues
Research by Ashby et al. (1978) evaluates thiophene analogues of carcinogens, synthesizing compounds for potential carcinogenicity studies. This investigation into aromatic organic carcinogens and their analogues might shed light on the toxicological aspects and safety evaluations of similar compounds, including "4-[(2-Fluorophenyl)methyl]oxan-4-yl-methanamine hydrochloride" (Ashby, Styles, Anderson, & Paton, 1978).
Neurochemistry and Neurotoxicity Studies
McKenna and Peroutka (1990) discuss the neurochemical effects and neurotoxicity of MDMA, providing a framework for understanding the neuronal impact of psychoactive substances. This research could be analogous to studying the neurochemical interactions and potential neurotoxic effects of "4-[(2-Fluorophenyl)methyl]oxan-4-yl-methanamine hydrochloride" in the brain (McKenna & Peroutka, 1990).
Safety and Hazards
The safety data sheet for “4-[(2-Fluorophenyl)methyl]oxan-4-yl-methanamine hydrochloride” provides important information about handling and storage, as well as first-aid measures and fire-fighting measures . It’s important to handle this compound with care, avoid heat/sparks/open flames/hot surfaces, and use appropriate extinguishing media suitable for surrounding facilities in case of fire .
properties
IUPAC Name |
[4-[(2-fluorophenyl)methyl]oxan-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO.ClH/c14-12-4-2-1-3-11(12)9-13(10-15)5-7-16-8-6-13;/h1-4H,5-10,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINMETPBSUWLJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=CC=C2F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-oxo-N-phenyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B2808260.png)
![5-chloro-2-nitro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2808262.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2808264.png)
![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carbonitrile](/img/structure/B2808265.png)
![Tert-butyl 4-[2-(1-cyanobutylamino)-1-hydroxy-2-oxoethyl]piperidine-1-carboxylate](/img/structure/B2808267.png)
![methyl 3-((3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2808268.png)



![3-(3-chlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2808274.png)

![3-[3-(1,1-Difluoroethyl)-1-bicyclo[1.1.1]pentanyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2808278.png)